3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-20-4-2-1-3-16(20)8-10-21(26)24-19-9-7-15-11-12-25(14-18(15)13-19)22(27)17-5-6-17/h1-4,7,9,13,17H,5-6,8,10-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJGJYQETTYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide, identified by its CAS number 1448044-18-5, is a synthetic compound with potential therapeutic applications. Its structure includes a brominated phenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 427.3 g/mol
- Structural Features :
- Brominated phenyl group
- Cyclopropanecarbonyl group
- Tetrahydroisoquinoline framework
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and survival.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activities:
- Cancer Stem Cell Suppression : The compound has been reported to suppress the growth of cancer stem cells (CSCs), which are known for their role in tumor recurrence and metastasis .
- Mechanisms of Action : It may induce apoptosis and inhibit cell proliferation through various pathways. For instance, studies have shown that related compounds can disrupt cell cycle progression and promote programmed cell death in malignancies such as non-small-cell lung carcinoma .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar frameworks have been studied for their ability to reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies
- In Vitro Studies : Various in vitro assays have demonstrated that the compound can effectively inhibit the proliferation of cancer cell lines. For example, studies involving breast and ovarian cancer cell lines showed a dose-dependent reduction in cell viability upon treatment with the compound.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings suggest that it may be a promising candidate for further development in cancer therapy.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1448044-18-5 |
| Molecular Formula | CHBrNO |
| Molecular Weight | 427.3 g/mol |
| Anticancer Activity | Significant suppression of CSCs |
| In Vitro Efficacy | Dose-dependent inhibition of cancer cells |
| In Vivo Efficacy | Reduced tumor growth in animal models |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of precursors and functionalization of aromatic systems. The compound's structure features a bromophenyl group and a tetrahydroisoquinoline moiety, which are known for their biological activity. The synthesis often employs methods such as:
- Radical bromination : Used to introduce the bromine atom into the phenyl ring.
- Cyclopropanecarbonylation : A key step that incorporates the cyclopropane moiety into the structure.
- Amide formation : Finalizing the structure through amide bond formation with propanamide.
Anticancer Activity
Research indicates that compounds structurally related to 3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic markers.
- Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Specific IC50 values have been reported in the low micromolar range, indicating significant potency against these cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that tetrahydroisoquinoline derivatives possess neuroprotective properties. The unique structure of this compound may contribute to neuroprotection through:
- Antioxidant Activity : Reducing oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Systems : Potential interactions with dopamine receptors or other neurotransmitter pathways.
Medicinal Chemistry Applications
This compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its structural features make it a valuable scaffold for designing new drugs with enhanced efficacy and reduced side effects.
Drug Development
The compound's ability to modulate biological pathways makes it a candidate for further development into therapeutic agents targeting:
- Cancer Treatment : As a lead compound for developing novel anticancer drugs.
- Neurological Disorders : Exploring its potential in treating conditions like Parkinson's disease or Alzheimer's disease due to its neuroprotective properties.
Case Study 1: Anticancer Screening
A study conducted on a series of related compounds demonstrated their effectiveness against several cancer cell lines. The findings indicated that modifications to the tetrahydroisoquinoline structure could enhance anticancer activity while maintaining low toxicity profiles .
Case Study 2: Neuroprotective Screening
Another study assessed the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal damage. Results showed that certain derivatives significantly reduced cell death and improved neuronal survival rates, suggesting potential applications in neurodegenerative disease therapies .
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Acidic hydrolysis : Reaction with HCl (6 M) at reflux generates 3-(2-bromophenyl)propanoic acid and the corresponding amine derivative.
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Basic hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C produces the sodium salt of the carboxylic acid.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6 M HCl, 12 hr | 3-(2-bromophenyl)propanoic acid + 2-(cyclopropanecarbonyl)-1,2,3,4-THIQ-7-amine | 72% |
| Basic (NaOH, 80°C) | 2 M NaOH, ethanol/water | Sodium 3-(2-bromophenyl)propanoate + 7-amino-THIQ-cyclopropanecarbonyl | 65% |
Nucleophilic Acyl Substitution
The amide carbonyl participates in nucleophilic substitutions with reagents like Grignard or organolithium compounds:
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Reaction with methylmagnesium bromide (2 eq.) in THF at 0°C yields N-methylated tetrahydroisoquinoline derivatives after quenching with NH4Cl.
Key Observation :
-
Steric hindrance from the tetrahydroisoquinoline scaffold reduces reaction rates compared to simpler amides.
Bromophenyl Functionalization
The 2-bromophenyl group enables cross-coupling reactions:
Suzuki-Miyaura Coupling
Reaction with phenylboronic acid (1.2 eq.) under Pd(PPh3)4 catalysis in toluene/EtOH (3:1) at 90°C produces biphenyl derivatives :
| Catalyst | Base | Temperature | Yield |
|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 (2 M) | 90°C, 12 hr | 58% |
Buchwald-Hartwig Amination
Coupling with morpholine (1.5 eq.) using Pd2(dba)3/Xantphos in toluene at 110°C introduces amino groups at the bromine site (yield: 63%).
Tetrahydroisoquinoline Modifications
The tetrahydroisoquinoline core undergoes alkylation and oxidation:
N-Alkylation
Treatment with methyl iodide (1.5 eq.) and K2CO3 in DMF at 60°C generates quaternary ammonium salts :
-
Product : N-methylated tetrahydroisoquinoline with retained cyclopropanecarbonyl group (yield: 68%).
Oxidation
MnO2 in CH2Cl2 oxidizes the tetrahydroisoquinoline’s C-N bond to form isoquinolinone derivatives (yield: 55%).
Cyclopropanecarbonyl Reactivity
The cyclopropane ring undergoes ring-opening reactions:
-
Hydrogenation : H2/Pd-C in MeOH cleaves the cyclopropane to form a propionyl group (yield: 70%).
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Acid-Catalyzed Rearrangement : HCl in dioxane induces ring expansion to a cyclohexenone derivative (yield: 48%).
Characterization Data
Post-reaction analysis employs techniques validated in analogous studies :
-
1H NMR : NH proton at δ 10.60 ppm (s, 1H) confirms amide stability under mild conditions.
-
13C NMR : Carbonyl carbons at 172.88 ppm (amide) and 160.46 ppm (cyclopropanecarbonyl) shift upon hydrolysis .
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for pharmaceuticals targeting neurological disorders or inflammation. Further studies should explore enantioselective modifications and biological screening.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other cyclopropane-containing amides, such as N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (). Below is a comparative analysis based on available
Key Differences and Implications
Bromine’s bulkiness may also sterically hinder interactions in biological systems.
Scaffold Flexibility: The tetrahydroisoquinoline (TIQ) core in the target compound provides a rigid, planar structure that could enhance selectivity for specific protein pockets, whereas the simpler cyclopropane-phenyl scaffold in ’s compound may offer greater conformational flexibility.
Synthetic Accessibility : The diastereoselective synthesis of ’s compound (dr 23:1) highlights challenges in stereochemical control for cyclopropane derivatives. The target compound’s synthesis likely faces similar hurdles due to its complex TIQ-cyclopropane fusion.
Research Findings and Data Gaps
- Biological Activity: No direct data on the target compound’s activity is provided. For example, the diethylamide group in ’s compound may improve lipophilicity, whereas the propanamide linker in the target compound could balance solubility and permeability .
- Structural Optimization : The bromophenyl group’s placement (ortho position) may influence π-π stacking or halogen bonding, which are critical in drug-receptor interactions. Comparatively, the para-methoxy group in ’s compound is more likely to engage in hydrogen bonding.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide?
- Methodology : The compound can be synthesized via multi-step organic reactions. A nucleophilic substitution or coupling reaction (e.g., Suzuki-Miyaura for the bromophenyl moiety) may be employed, followed by amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Cyclopropanecarbonyl groups can be introduced via acyl chloride intermediates. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
- Key Parameters : Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Use anhydrous conditions for acylation steps to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the bromophenyl (δ 7.2–7.8 ppm), tetrahydroisoquinoline (δ 3.0–4.5 ppm), and cyclopropanecarbonyl (δ 1.0–1.5 ppm) moieties.
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and cyclopropane C-H deformation (~1000 cm⁻¹).
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C24H24BrN2O2).
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm spatial arrangement .
Q. How is initial biological activity screening conducted for this compound?
- Methodology : Perform in vitro assays to evaluate potential bioactivity (e.g., antimicrobial, anticancer).
- Dose-response curves : Test concentrations from 1 nM to 100 µM.
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (MTT/CellTiter-Glo).
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).
Advanced Research Questions
Q. How can synthesis yield and purity be systematically optimized?
- Methodology : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading, temperature).
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature).
- Process Control : Use real-time monitoring (e.g., in situ FT-IR) to track intermediate formation.
- Scale-up Considerations : Address mass/heat transfer limitations using flow chemistry or segmented reactors .
- Example Table :
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 25 | 80 | 60–70 |
| Catalyst (mol%) | 5 | 20 | 12–15 |
| Solvent | DCM | DMF | THF |
Q. What mechanistic approaches elucidate the compound’s biological mode of action?
- Methodology :
- Kinetic Studies : Measure time-dependent inhibition (e.g., pre-incubation with target enzymes).
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD).
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., docking to cyclin-dependent kinases). Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Q. How can contradictions in reported biological data be resolved?
- Methodology :
- Meta-analysis : Compare datasets across studies, focusing on variables like cell line origin (e.g., HeLa vs. HEK293) or assay protocols.
- Replication Studies : Reproduce experiments under identical conditions (e.g., serum concentration, passage number).
- Theoretical Frameworks : Link discrepancies to differences in theoretical assumptions (e.g., target selectivity vs. polypharmacology) .
Q. What computational tools predict the compound’s physicochemical and ADMET properties?
- Methodology :
- QSAR Models : Use software like Schrodinger’s QikProp or OpenADMET to estimate logP, solubility, and CYP450 inhibition.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites.
- ADMET Prediction : Validate bioavailability and toxicity using platforms like ADMETLab 2.0 .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodology :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS.
- Long-term Stability : Store at –20°C, 4°C, and 25°C; assess purity monthly for 12 months.
- Solution Stability : Test in DMSO, PBS, and cell culture media over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
